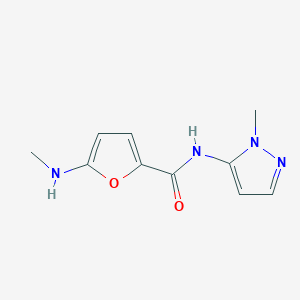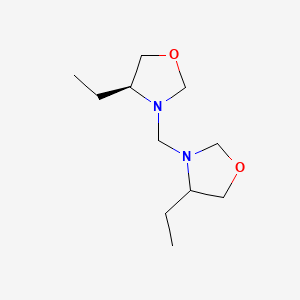![molecular formula C9H8N2O2 B12872220 1h-Pyrrolo[3,2-b]pyridine-7-acetic acid](/img/structure/B12872220.png)
1h-Pyrrolo[3,2-b]pyridine-7-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,2-b]pyridine-7-acetic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-7-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, starting materials such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with substituted aldehydes under controlled conditions to yield the desired compound .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1H-Pyrrolo[3,2-b]pyridine-7-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, often facilitated by reagents like halogens or sulfonates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction outcomes. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[3,2-b]pyridine-7-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer agents targeting specific signaling pathways.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-7-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[3,2-b]pyridine-7-acetic acid can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different functional groups, leading to distinct chemical and biological properties.
7-Azaindole: A related compound with a nitrogen atom in the pyridine ring, which affects its reactivity and interaction with biological targets.
1H-Pyrazolo[3,4-b]pyridine: A compound with a fused pyrazole and pyridine ring system, exhibiting unique pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the ability to undergo diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
2-(1H-pyrrolo[3,2-b]pyridin-7-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-8(13)5-6-1-3-10-7-2-4-11-9(6)7/h1-4,11H,5H2,(H,12,13) |
InChI-Schlüssel |
AWZCUFIMAUJFBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C(C=CN=C21)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



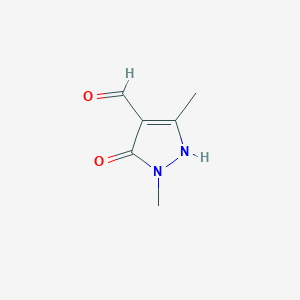
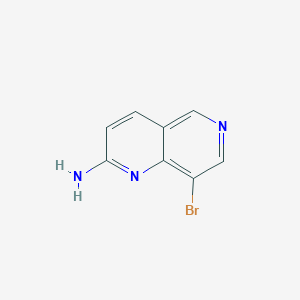
![5-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12872159.png)


![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
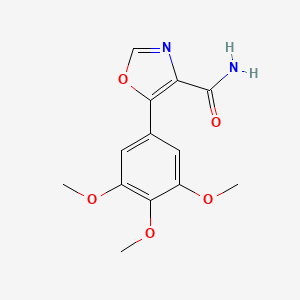
![1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12872201.png)
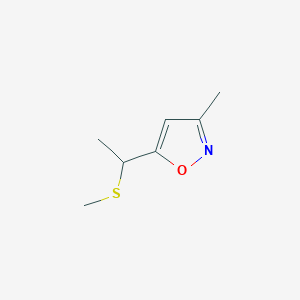
![2-(Methylthio)benzo[d]oxazole-4-carboxamide](/img/structure/B12872228.png)
